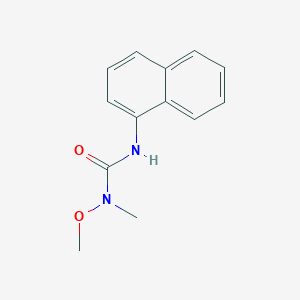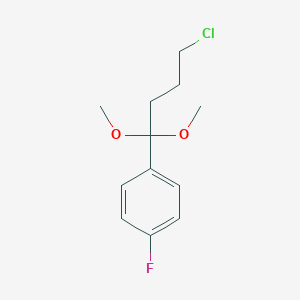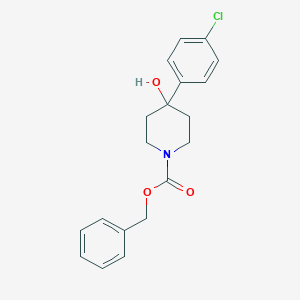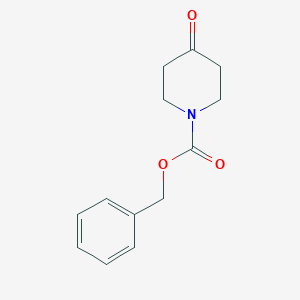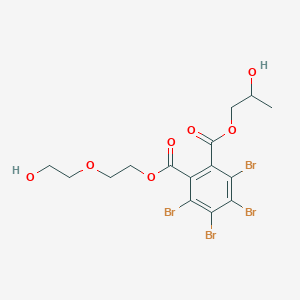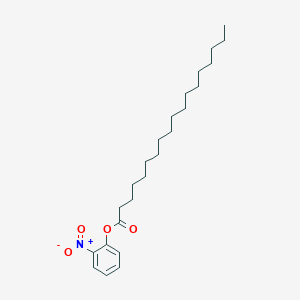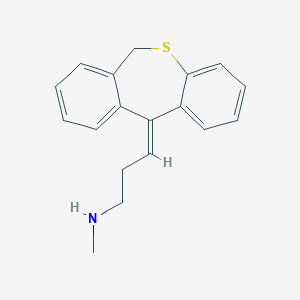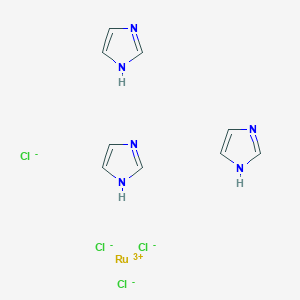
Imidazolium-bis(imidazole)tetrachlororuthenate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolium-bis(imidazole)tetrachlororuthenate(III) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a ruthenium-based compound that has been extensively studied for its potential use in cancer treatment, catalysis, and electrochemistry.
Applications De Recherche Scientifique
Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer treatment, it has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit synergistic effects when used in combination with other chemotherapy drugs.
In the field of catalysis, Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to be an effective catalyst for a variety of reactions, including oxidation, reduction, and hydrogenation. It has also been used as an electrocatalyst for fuel cells.
Mécanisme D'action
The mechanism of action of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and spread.
Effets Biochimiques Et Physiologiques
Imidazolium-bis(imidazole)tetrachlororuthenate(III) has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects, such as nausea, vomiting, and fatigue, when used in cancer treatment. It has also been shown to inhibit the activity of some enzymes involved in the metabolism of drugs, which can affect their efficacy and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its versatility. It can be used in a variety of scientific research applications, including cancer treatment, catalysis, and electrochemistry. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One of the main limitations of Imidazolium-bis(imidazole)tetrachlororuthenate(III) is its limited solubility in water. This can make it difficult to use in some experiments, especially those that require aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in some labs.
Orientations Futures
There are several future directions for research on Imidazolium-bis(imidazole)tetrachlororuthenate(III). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of its antitumor activity, especially in combination with other chemotherapy drugs. Additionally, there is potential for the development of new electrocatalytic applications for Imidazolium-bis(imidazole)tetrachlororuthenate(III), such as in the production of hydrogen fuel cells.
Méthodes De Synthèse
The synthesis of Imidazolium-bis(imidazole)tetrachlororuthenate(III) involves the reaction of ruthenium trichloride with imidazole in the presence of imidazolium chloride. The reaction proceeds under mild conditions and yields a dark brown crystalline product. The compound can be purified by recrystallization from methanol or ethanol.
Propriétés
Numéro CAS |
103875-27-0 |
|---|---|
Nom du produit |
Imidazolium-bis(imidazole)tetrachlororuthenate(III) |
Formule moléculaire |
C9H12Cl4N6Ru- |
Poids moléculaire |
447.1 g/mol |
Nom IUPAC |
1H-imidazole;ruthenium(3+);tetrachloride |
InChI |
InChI=1S/3C3H4N2.4ClH.Ru/c3*1-2-5-3-4-1;;;;;/h3*1-3H,(H,4,5);4*1H;/q;;;;;;;+3/p-4 |
Clé InChI |
JKTOVIMYTRPFKQ-UHFFFAOYSA-J |
SMILES |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
C1=CN=CN1.C1=CN=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonymes |
HIm (RuCl4(im)2) HIm trans-(RuCl4(im)2) ImH(RuIm2Cl4) imidazolium-bis(imidazole)tetrachlororuthenate(III) trans-imidazolium-bisimidazoletetrachlororuthenate(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



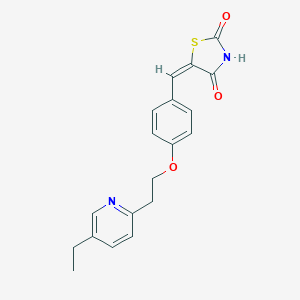
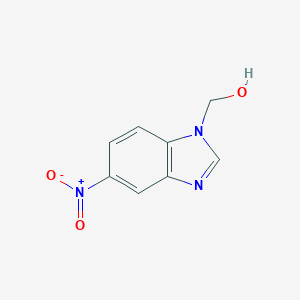
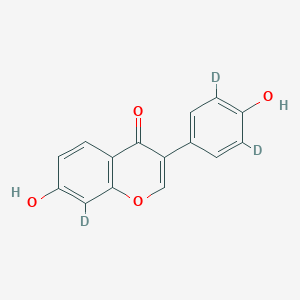
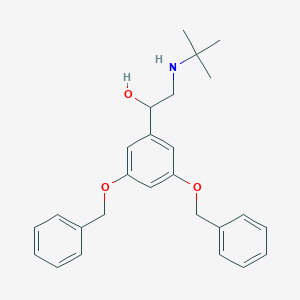
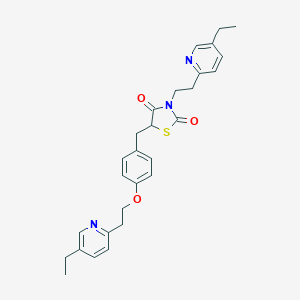
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
